![molecular formula C13H11NO B3175696 2-Anilinobenzaldehyde CAS No. 95888-33-8](/img/structure/B3175696.png)
2-Anilinobenzaldehyde
Overview
Description
2-Anilinobenzaldehyde is an organic compound with the molecular formula C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .
Synthesis Analysis
A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates . This method involves a one-pot operation of isatin, arylamines, and elemental sulfur, resulting in the formation of a C–N and two C–S bonds .Molecular Structure Analysis
The molecular structure of 2-Anilinobenzaldehyde consists of a benzene ring attached to an amine group and an aldehyde group . The exact structure can be viewed on various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilinobenzaldehyde include its molecular formula (C13H11NO), average mass (197.232 Da), and monoisotopic mass (197.084061 Da) .Scientific Research Applications
Degradation and Environmental Applications
- Degradation Studies in Water: 2-Chloroaniline, a compound related to 2-Anilinobenzaldehyde, has been studied for degradation in water using methods like ozonation, photolysis, and radiolysis. The synergy of γ-rays and ozone showed the most efficient degradation, highlighting potential environmental applications in wastewater treatment (Winarno & Getoff, 2002).
Chemical Synthesis and Reactions
Synthesis of Quinoline Derivatives
2-Phenyl-quinoline-4-carboxylic acid derivatives, synthesized from aniline and 2-nitrobenzaldehyde (a relative of 2-Anilinobenzaldehyde), have been evaluated for antibacterial activities. This demonstrates its use in the synthesis of bioactive molecules (Wang et al., 2016).
Role in Nitroarene Reduction
A study utilized 2-carboxybenzaldehyde (related to 2-Anilinobenzaldehyde) in the selective reduction of nitroarene to aromatic amine, which is a crucial step in synthesizing pharmaceuticals like indoprofen (Ogiwara, Sakurai, & Sakai, 2017).
Synthesis of Cyclic Compounds
2-Alkynylbenzaldehyde, a compound structurally similar to 2-Anilinobenzaldehyde, has been used as a building block for generating functionalized polycyclic compounds, particularly in heterocycles, through tandem reactions. This is significant for the construction of complex molecular structures (Wang, Kuang, & Wu, 2012).
Photocatalysis and Photochemistry
- Use in Photochemistry: 2-Nitrobenzaldehyde, a relative of 2-Anilinobenzaldehyde, has been employed as a chemical actinometer for measuring light in photochemical reactions, both in solutions and ice, indicating its utility in studying photochemical processes (Galbavy, Ram, & Anastasio, 2010).
Miscellaneous Applications
Mannich Base Synthesis
The creation of a new Mannich base from aniline and 4-methylbenzaldehyde (an analogue of 2-Anilinobenzaldehyde) demonstrates the compound's utility in synthesizing novel organic structures (Hussein & Yousif, 2021).
Spectroscopic Studies
Substituted anils of 2-hydroxybenzaldehyde (related to 2-Anilinobenzaldehyde) have been studied using spectroscopic and semi-empirical MO techniques, indicating its application in molecular structure analysis (Alarcón, Pagani, Bacigalupo, & Olivieri, 1999).
Safety and Hazards
Future Directions
The future directions of 2-Anilinobenzaldehyde research could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
2-anilinobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-10,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHVSHRTSHTKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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